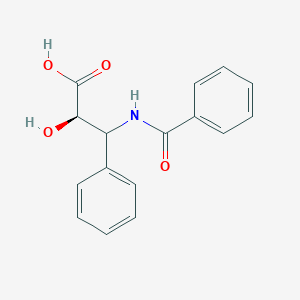

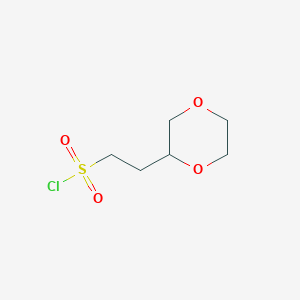

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, commonly known as FTCS, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. However, the focus of

Mechanism of Action

FTCS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the hydration of carbon dioxide. This inhibition leads to a decrease in the concentration of bicarbonate ions, which can have various physiological effects.

Biochemical and Physiological Effects

FTCS has been shown to have various biochemical and physiological effects in scientific research. For example, it has been shown to inhibit the growth of tumor cells in vitro by inducing cell cycle arrest and apoptosis. Additionally, FTCS has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

FTCS has several advantages for use in lab experiments. Firstly, it is a highly specific inhibitor of carbonic anhydrase, which allows for precise targeting of this enzyme. Secondly, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to the use of FTCS in lab experiments. For example, it has relatively low solubility in water, which can limit its use in aqueous environments.

Future Directions

There are several potential future directions for the use of FTCS in scientific research. Firstly, it could be used in the development of new anticancer drugs that target carbonic anhydrase. Secondly, it could be used in the development of new anti-inflammatory drugs that target pro-inflammatory cytokines. Additionally, FTCS could be used in the study of carbonic anhydrase enzymes in various physiological processes, such as respiration and acid-base balance.

Conclusion

In conclusion, N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. It has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are also several potential future directions for its use in scientific research.

Synthesis Methods

FTCS can be synthesized through a multistep process involving the condensation of 2-fluorobenzaldehyde with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine followed by sulfonation with sulfuric acid. The resulting product is then purified through recrystallization to obtain pure FTCS.

Scientific Research Applications

FTCS has potential applications in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in various physiological processes such as respiration, acid-base balance, and ion transport.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves the reaction of 2-fluoroaniline with 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-fluoroaniline", "1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-fluoroaniline to a solution of 1,3,4-trimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-sulfonyl chloride in anhydrous dichloromethane.", "Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with cold dichloromethane.", "Dry the product under vacuum to obtain N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide." ] } | |

CAS RN |

893339-90-7 |

Molecular Formula |

C13H14FN3O4S |

Molecular Weight |

327.33 |

IUPAC Name |

N-(2-fluorophenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |

InChI |

InChI=1S/C13H14FN3O4S/c1-8-11(12(18)17(3)13(19)16(8)2)22(20,21)15-10-7-5-4-6-9(10)14/h4-7,15H,1-3H3 |

InChI Key |

AVEHXQONKDILEG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)S(=O)(=O)NC2=CC=CC=C2F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2975954.png)

![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)

![9-(4-ethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975967.png)

![(E)-4-(Dimethylamino)-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-enamide](/img/structure/B2975968.png)

![4-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2975969.png)

![N-phenethyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2975971.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2975972.png)